CFTR-Mediated Chloride Secretion: Most Potent Hydroxyxanthone in Head-to-Head Screening
Among four hydroxyxanthones synthesized and tested in a single study, 1,3,6-trihydroxyxanthone (designated THX-001) was identified as the most potent derivative for inhibiting cAMP-activated Cl⁻ secretion across T84 human intestinal epithelial cell monolayers, with an IC50 of approximately 100 μM. The study directly compared THX-001 against three other hydroxyxanthones; the remaining compounds exhibited weaker inhibition, though individual IC50 values for each comparator were not disclosed in the abstract [1]. Electrophysiological analysis further demonstrated that THX-001 uniquely targets two distinct cAMP-activated apical Cl⁻ channels — CFTR and the inward rectifying Cl⁻ channel (IRC) — while having no effect on intracellular cAMP levels. In a mouse closed-loop cholera model, THX-001 significantly inhibited cholera toxin-induced intestinal fluid secretion, confirming in vivo anti-secretory efficacy [1].
| Evidence Dimension | Inhibition of cAMP-activated Cl⁻ secretion in T84 cell monolayers |
|---|---|
| Target Compound Data | IC50 ~100 μM (THX-001; 1,3,6-trihydroxyxanthone) |
| Comparator Or Baseline | Three other synthesized hydroxyxanthones (structures not specified in abstract); all less potent than THX-001 |
| Quantified Difference | 1,3,6-trihydroxyxanthone ranked most potent among four tested xanthones; quantitative IC50 differences for individual comparators not available from abstract |
| Conditions | T84 human intestinal epithelial cell monolayers; short-circuit current measurement; cAMP activation; also validated in FRT-hCFTR cells and mouse closed-loop cholera model |
Why This Matters
For laboratories screening CFTR or intestinal ion transport modulators, this compound provides the highest probability of activity in the xanthone chemical space, with demonstrated dual-channel targeting (CFTR + IRC) that alternative hydroxylation patterns do not replicate.
- [1] Luerang, W., Khammee, T., Kumpum, W., Suksamrarn, S., Chatsudthipong, V. & Muanprasat, C. (2012). Hydroxyxanthone as an inhibitor of cAMP-activated apical chloride channel in human intestinal epithelial cell. Life Sciences, 90(25–26), 988–994. PMID: 22634581. View Source
